Periandradulcin B
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Overview
Description
Periandradulcin B is a natural compound isolated from the roots of Periandra dulcis, a plant belonging to the Leguminosae family . It is a triterpenoid saponin with a complex molecular structure, characterized by the presence of multiple sugar moieties attached to a steroidal backbone . The molecular formula of this compound is C47H74O17, and it has a molar mass of 911.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Periandradulcin B involves the extraction of the compound from the roots of Periandra dulcis using methanol as a solvent . The extract is then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify the compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes from the plant Periandra dulcis .
Chemical Reactions Analysis
Types of Reactions: Periandradulcin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the steroidal backbone, potentially altering the compound’s properties.
Substitution: Substitution reactions can occur at the sugar moieties, leading to the formation of different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Periandradulcin B has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the structure-activity relationships of triterpenoid saponins.
Biology: The compound is used to investigate the biological activities of natural products, particularly their effects on cellular processes.
Mechanism of Action
Periandradulcin B exerts its effects primarily through the inhibition of phosphodiesterase enzymes (EC 3.1.4.17) . By inhibiting these enzymes, the compound can modulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular signaling pathways . This inhibition can lead to a range of biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Periandradulcin A: Another triterpenoid saponin isolated from Periandra dulcis, with a similar structure but different sugar moieties.
Periandradulcin C: A related compound with distinct structural features and biological activities.
Comparison: Periandradulcin B is unique among its analogs due to its specific sugar moieties and the position of functional groups on the steroidal backbone . These structural differences contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-[(14b-formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O17/c1-21-29(51)31(53)34(56)39(60-21)63-36-30(52)24(49)19-59-40(36)64-37-33(55)32(54)35(38(57)58)62-41(37)61-28-12-14-47(20-48)25(43(28,4)5)11-13-46(8)26(47)10-9-22-23-17-42(2,3)18-27(50)44(23,6)15-16-45(22,46)7/h9,20-21,23-37,39-41,49-56H,10-19H2,1-8H3,(H,57,58) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYFTLUVQMVCMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C)C)C)C)C=O)C(=O)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929045 |
Source
|
Record name | 22-Hydroxy-25-oxoolean-12-en-3-yl 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->2)hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135545-89-0 |
Source
|
Record name | Periandradulcin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135545890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22-Hydroxy-25-oxoolean-12-en-3-yl 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->2)hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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